![molecular formula C20H24F3N3O3S B2777823 N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1448127-88-5](/img/structure/B2777823.png)
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
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Description
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24F3N3O3S and its molecular weight is 443.49. The purity is usually 95%.
BenchChem offers high-quality N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Carbonic Anhydrases
Research has identified sulfonamide derivatives as potent inhibitors of carbonic anhydrases (CAs), crucial for various physiological functions, including respiration, CO2 transport, and pH homeostasis. A study by Alafeefy et al. (2015) investigated benzenesulfonamides with aroylhydrazone, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl, or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties for their inhibitory activity against human carbonic anhydrase isoforms. These compounds showed low nanomolar activity against the hCA II isoform and significant inhibition towards CA IX and XII, associated with tumor growth and metastasis (Alafeefy et al., 2015).
Antitumor and Antimicrobial Activities
Sulfonamide derivatives have been synthesized and evaluated for their potential anticancer and antimicrobial activities. For example, a study by Sławiński et al. (2012) synthesized novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives and evaluated their antitumor activity, showing remarkable activity against several human tumor cell lines (Sławiński et al., 2012).
Antioxidant, Analgesic, and Anti-HCV Activities
The synthesis and characterization of celecoxib derivatives as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents have been explored. A study highlighted compounds synthesized from celecoxib showing anti-inflammatory and analgesic activities without causing significant tissue damage, suggesting the potential for therapeutic development (Küçükgüzel et al., 2013).
Antibacterial and Antifungal Properties
Research into novel sulfanilamide-derived 1,2,3-triazole compounds has shown promising antibacterial and antifungal potencies. These compounds, through 1,3-dipolar cycloaddition, have been screened for their in vitro antibacterial and antifungal activities, with some exhibiting significant potency against tested strains (Wang et al., 2010).
properties
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3N3O3S/c21-20(22,23)29-15-9-11-16(12-10-15)30(27,28)24-13-18-17-7-3-4-8-19(17)26(25-18)14-5-1-2-6-14/h9-12,14,24H,1-8,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLZKCPGJSBTTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNS(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide |
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